molecular formula C14H15BrClNO6 B1682281 X-alpha-Gal CAS No. 107021-38-5

X-alpha-Gal

Cat. No.: B1682281
CAS No.: 107021-38-5
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-YGEXGZRRSA-N
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Description

X-?-Gal: It was synthesized by Jerome Horwitz and collaborators in 1964 . This compound is often used in molecular biology to test for the presence of the enzyme α-galactosidase, which hydrolyzes α-galactosides.

Mechanism of Action

Target of Action

The primary target of X-alpha-Gal is the enzyme α-galactosidase (EC 3.2.1.22) . This enzyme is a glycoside hydrolase that catalyzes the hydrolysis of terminal, non-reducing α-D-galactose residues in α-D-galactosides .

Mode of Action

This compound acts as a substrate for α-galactosidase. The enzyme cleaves the glycosidic bond in this compound, releasing a molecule of galactose and leaving behind an indoxyl molecule . This indoxyl molecule can then dimerize and oxidize to form an intensely blue compound . This color change provides a visual indication of the presence and activity of α-galactosidase .

Biochemical Pathways

The action of this compound is part of the broader metabolic pathway involving the breakdown of galactosides. α-galactosidase, the enzyme that acts on this compound, plays a crucial role in many catabolic processes, including the cleavage of glycoproteins, glycolipids, and polysaccharides .

Result of Action

The cleavage of this compound by α-galactosidase results in the formation of a blue compound. This provides a visual indicator of the presence and activity of α-galactosidase. In research settings, this can be used to screen for colonies with high α-galactosidase activity .

Action Environment

The action of this compound is influenced by the presence of α-galactosidase, which can vary depending on the organism and its environment. For example, certain strains of yeast express α-galactosidase and can therefore metabolize this compound . Additionally, the pH, temperature, and other environmental factors can influence the activity of α-galactosidase and thus the action of this compound.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside interacts with the enzyme β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . The interaction between 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside and β-galactosidase is highly selective .

Cellular Effects

The presence of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside in cells can be used to detect the activity of β-galactosidase . This can influence cell function by providing a visual indicator of lacZ activity, which is often used as a reporter gene in molecular biology studies .

Molecular Mechanism

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside involves its hydrolysis by β-galactosidase . This enzyme cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product then dimerizes to form a blue precipitate .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside can be observed over time in laboratory settings. The blue precipitate formed by the action of β-galactosidase on 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside is stable and can be visually detected over background .

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside is involved in the metabolic pathway of β-galactosidase . This enzyme hydrolyzes 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .

Transport and Distribution

The transport and distribution of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside within cells and tissues would be dependent on the methods used for its introduction. Once inside the cell, it can interact with β-galactosidase wherever this enzyme is present .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside would be determined by the localization of β-galactosidase, as this is the enzyme that interacts with 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of X-?-Gal involves the reaction of 5-bromo-4-chloro-3-indolyl with α-D-galactopyranoside under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the compound .

Industrial Production Methods: : In industrial settings, X-?-Gal is produced by combining the indole derivative with galactose in large-scale reactors. The reaction is monitored closely to maintain the desired temperature and pH levels. The final product is purified using chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : X-?-Gal primarily undergoes hydrolysis reactions catalyzed by the enzyme α-galactosidase. This hydrolysis results in the formation of galactose and 5-bromo-4-chloro-3-hydroxyindole .

Common Reagents and Conditions: : The hydrolysis of X-?-Gal requires the presence of α-galactosidase and is typically carried out in a buffered solution at a neutral pH. The reaction can be enhanced by the addition of potassium ferricyanide and potassium ferrocyanide, which help in the visualization of the reaction products .

Major Products: : The major products of the hydrolysis reaction are galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter compound spontaneously dimerizes and oxidizes to form 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product .

Scientific Research Applications

Chemistry: : In chemistry, X-?-Gal is used as a chromogenic substrate to detect the presence of α-galactosidase. This application is particularly useful in enzyme kinetics studies and the characterization of glycosidase activity .

Biology: : In molecular biology, X-?-Gal is widely used in blue-white screening to identify recombinant bacterial colonies. The presence of α-galactosidase activity results in blue-colored colonies, indicating successful cloning events .

Medicine: : X-?-Gal is used in histochemical staining to detect α-galactosidase activity in tissue samples. This application is valuable in diagnosing certain lysosomal storage diseases where α-galactosidase activity is deficient .

Industry: : In industrial biotechnology, X-?-Gal is employed in the quality control of enzyme production processes. It helps in monitoring the activity of α-galactosidase in various fermentation and bioprocessing applications .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-YGEXGZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?

A1: this compound is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of this compound, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound work as an indicator in Y2H systems?

A2: this compound is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves this compound, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide examples from the research papers where this compound was used to identify protein-protein interactions?

A3: Certainly. Several studies utilized this compound in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].

Q4: Beyond its use in Y2H, are there other applications of this compound mentioned in the provided research?

A4: While the provided papers primarily focus on its role in Y2H systems, this compound is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []

Q5: What are the potential advantages of using this compound in Y2H systems?

A5: this compound offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]

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